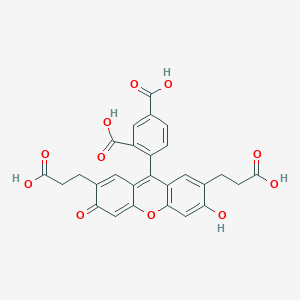
2',7'-Bis-(2-carboxyethyl)-5-carboxyfluorescein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2',7'-bis-(2-carboxyethyl)-5-carboxyfluorescein is a 2',7'-bis-(2-carboxyethyl)carboxyfluorescein compound having a carboxy substituent in the 5-position. It has a role as a fluorochrome. It derives from a fluorescein.
Scientific Research Applications
Intracellular pH Measurement
2',7'-Bis-(2-carboxyethyl)-5-carboxyfluorescein (BCECF) is extensively used for measuring intracellular pH (pHi) in various cell types, including human kidney proximal tubule cells and astrocytes. It offers reliable pHi measurements applicable to single cells, cell suspensions, and confluent cultures (Bergman et al., 1991). Additionally, BCECF-loaded astrocytes show a capacity to rapidly regulate pHi in response to changes in extracellular pH, highlighting its utility in understanding pH regulation mechanisms (Mellergård et al., 1992).
Confocal Microscopy
BCECF is suitable for use in confocal laser scanning microscopy, providing valuable insights into intracellular processes. Its pH-dependent emission fluorescence spectra, with a spectral maximum shift from 518 to 529 nm, facilitate the measurement of intracellular pH values in single cells (Lanz et al., 2008).
Cell Activation Monitoring
The dye is effective in monitoring the structuredness of the cytoplasmic matrix (SCM) for lymphocyte activation. BCECF's properties enable it to serve as a preferable marker over fluorescein for such measurements, as it shows a more pronounced wavelength dependence of polarization (Gelman-Zhornitsky et al., 1997).
ATP-Dependent Transport Mechanism Studies
Research on epithelial cells indicates that BCECF efflux is linked to a novel ATP-dependent transport system. This discovery adds to our understanding of cellular transport mechanisms and the roles of BCECF in cellular processes (Allen et al., 1990).
Gravitropic Response in Plants
In Arabidopsis roots, BCECF-dextran was used to demonstrate that changes in cytoplasmic pH within root columella cells are integral to the early signaling pathway for root gravitropism. This study highlights BCECF's role in plant biology research (Scott & Allen, 1999).
Drug Efflux Transport Studies
BCECF has been employed in assessing drug efflux transport properties, particularly in studying multidrug resistance-associated protein (MRP) transporter activity in cells. It provides insights into the dynamics of drug-cell interactions and transporter activities (Bachmeier et al., 2004).
properties
Product Name |
2',7'-Bis-(2-carboxyethyl)-5-carboxyfluorescein |
|---|---|
Molecular Formula |
C27H20O11 |
Molecular Weight |
520.4 g/mol |
IUPAC Name |
4-[2,7-bis(2-carboxyethyl)-3-hydroxy-6-oxoxanthen-9-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H20O11/c28-19-10-21-17(7-12(19)2-5-23(30)31)25(15-4-1-14(26(34)35)9-16(15)27(36)37)18-8-13(3-6-24(32)33)20(29)11-22(18)38-21/h1,4,7-11,28H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
InChI Key |
WPJWCCYXUYHUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=C2C=C(C(=C4)O)CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[(2R)-1-(4-Fluorobenzyl)pyrrolidin-2beta-yl]methyl]-2,3-dimethoxy-5-iodobenzamide](/img/structure/B1251062.png)

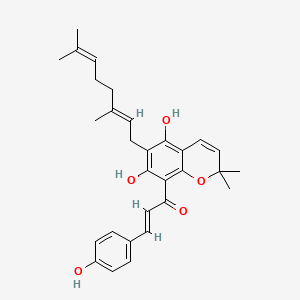
![[(2R,3S,4R,6R)-6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1251068.png)
![[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate](/img/structure/B1251069.png)
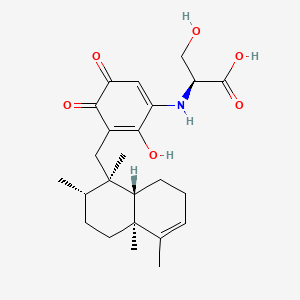
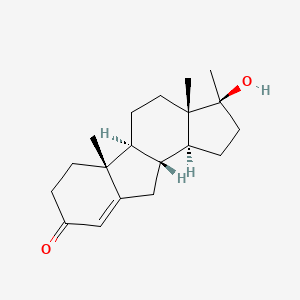

![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)
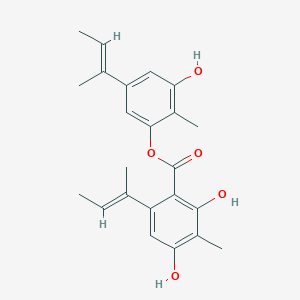
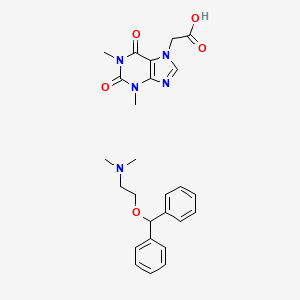
![2,5,8-Trimethoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-dione](/img/structure/B1251079.png)
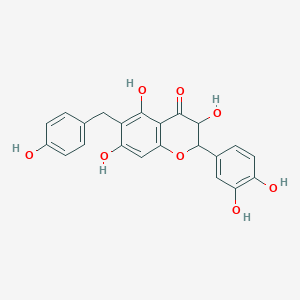
![2-(1,3-Benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-[(3-methyl-2-butenyl)oxy]-4H-1-benzopyran-4-one](/img/structure/B1251084.png)